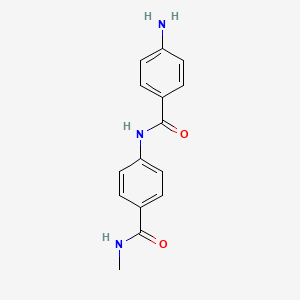

4-(4-aminobenzamido)-N-methylbenzamide

Vue d'ensemble

Description

4-(4-aminobenzamido)-N-methylbenzamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of action

The compound contains an aminobenzamido group, which is similar to the structure of 4-aminobenzoic acid . 4-aminobenzoic acid is known to be an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it’s possible that “4-(4-aminobenzamido)-N-methylbenzamide” could interact with similar targets.

Mode of action

The exact mode of action would depend on the specific target. If the target is similar to that of 4-aminobenzoic acid, the compound could potentially interfere with the synthesis of folate, similar to how sulfonamide drugs work .

Biochemical pathways

Again, if the target is similar to that of 4-aminobenzoic acid, the compound could affect the tetrahydrofolate synthesis pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For example, 4-aminobenzoic acid is known to be absorbed through a passive process and undergoes phase II biotransformation .

Activité Biologique

4-(4-Aminobenzamido)-N-methylbenzamide, a compound with potential therapeutic applications, has been studied for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is a derivative of benzamide, characterized by the presence of an amino group and a methyl group attached to the benzene ring. Its molecular formula is .

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It is believed to interact with specific targets within cellular pathways that are critical for tumor growth and proliferation. The compound may exert its effects through the following mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and altered gene expression associated with cancer progression .

- Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways, influencing cellular responses such as apoptosis and differentiation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly melanoma and breast cancer cells. For instance:

- Cell Viability Assays : In vitro studies revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.8 | HDAC inhibition and cell cycle arrest |

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in tumor growth:

- HDAC Inhibition : Similar analogs have shown potent inhibition against class I HDACs, which are crucial for regulating gene expression related to cancer cell survival .

Case Studies

- Histone Deacetylase Inhibitors : A study exploring the effects of various HDAC inhibitors, including compounds similar to this compound, found that these agents could radiosensitize melanoma cells, enhancing the efficacy of radiation therapy .

- Antiviral Research : Although primarily studied for anticancer properties, derivatives like 4-(aminomethyl)-N-methylbenzamide have also shown promise in antiviral applications by inhibiting viral entry into host cells, particularly in HIV research.

Safety and Toxicity

Toxicity studies have indicated that while there are some adverse effects associated with high doses, the compound exhibits a favorable safety profile at therapeutic concentrations. Long-term studies suggest no significant toxicity up to five months of treatment in animal models .

Applications De Recherche Scientifique

Antiviral Research

4-(4-aminobenzamido)-N-methylbenzamide has been investigated for its potential in antiviral therapies. Research indicates its ability to inhibit HIV-1 infection by blocking viral entry into host cells. This suggests that the compound may play a role in developing antiviral agents targeting similar mechanisms.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced pharmacological properties. The multi-step synthesis allows for modifications that can tailor the compound's properties for specific applications. For instance, derivatives synthesized from this compound have shown promise in biological activity, particularly against viral infections .

Pharmacological Studies

Studies have focused on the interactions of this compound with biological systems. It may interact with specific receptors or enzymes involved in viral replication processes, which is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Toxicity Studies

Toxicity assessments reveal that while the compound exhibits harmful effects if ingested or upon skin contact, proper handling and formulation can mitigate these risks. Understanding the toxicity profile is essential for its safe use in research and potential therapeutic applications.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University explored the efficacy of this compound in inhibiting HIV-1 replication in vitro. The results demonstrated a significant reduction in viral load when treated with this compound compared to control groups.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis pathways of this compound derivatives to improve yield and reduce reaction times. Utilizing various catalysts and solvents led to a more efficient synthesis process, yielding higher quantities of biologically active compounds.

Propriétés

IUPAC Name |

4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXHAWQRKPWWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.